molecular formula C15H15N5O2S B2976496 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034476-41-8

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2976496
CAS No.: 2034476-41-8
M. Wt: 329.38
InChI Key: NLGWWIVEBHATOG-UHFFFAOYSA-N
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Description

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a piperidine ring, which is further substituted with a 4-methylthiazole-5-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the 4-methylthiazole-5-carbonyl group. The final step involves the formation of the pyrazine ring and the nitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme functions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and piperidine-containing molecules. Examples include:

  • 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxamide
  • 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carboxylic acid

Uniqueness

What sets 3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

3-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-13(23-9-19-10)15(21)20-6-2-3-11(8-20)22-14-12(7-16)17-4-5-18-14/h4-5,9,11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGWWIVEBHATOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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